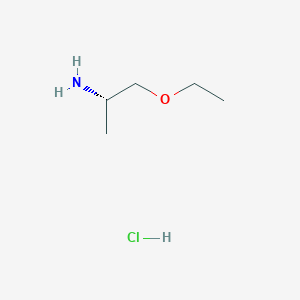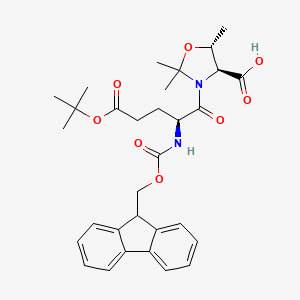
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH
Descripción general
Descripción
“Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is a dipeptide used in the synthesis of peptides . It has a molecular formula of C31H38N2O8 .
Synthesis Analysis
This compound is synthesized for use in peptide synthesis .Molecular Structure Analysis
The molecular weight of “Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” is 566.6 g/mol . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxy (OtBu) group, and a psi(Me,Me)pro group .Physical And Chemical Properties Analysis
“Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH” appears as a white to off-white powder . It has a molecular weight of 566.6 g/mol and a molecular formula of C31H38N2O8 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .Aplicaciones Científicas De Investigación
Controlled Aggregation Properties
Fmoc-Glu(OtBu)-OH, a derivative of Fmoc-protected charge single amino acids, demonstrates intriguing self-assembled structures under various conditions. These structures are sensitive to factors such as concentration, temperature, and pH. Notably, Fmoc-Glu(OtBu)-OH forms spheres at room temperature and broomstick-like morphologies upon heating. These self-assembled structures have potential applications in material chemistry, bioscience, and biomedical fields due to their facile and versatile route for novel nanoarchitecture design (Gour et al., 2021).
Enhanced Solubility for Enzymatic Glycosylation
Cyclodextrins have been used to significantly enhance the solubility of the protected amino acid glycan Fmoc-Thr(GalNAcα1)-OtBu. This enhancement facilitates enzymatic glycosylation without the need for organic cosolvents, allowing for efficient sialylated core 1 structure synthesis. The process achieves a 50% yield, illustrating the potential for efficient glycan chain extension on protected glycosyl amino acids (Dudziak et al., 2000).
Solid-Phase Peptide Synthesis
Fmoc-Abu(PO3Me2)-OH has been utilized in the Fmoc/solid-phase peptide synthesis of Abu(P)-containing peptides. This process involves the preparation of the protected phosphoamino acid from Boc-Asp-OtBu and demonstrates the versatility of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH in peptide synthesis applications. The method provides a robust approach to assembling peptides with specific structural requirements (Perich, 2009).
Improved Synthesis of Derivatives
The synthesis process for protected d-allothreonine derivatives like Fmoc-d-alloThr(tBu)-OH and Fmoc-d-alloThr-OtBu has been improved. The process involves the epimerization of cheap l-threonine and showcases the ability to efficiently produce derivatives for various scientific research applications, highlighting the chemical versatility and utility of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH (Kikuchi & Konno, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKUUFAHNZJLW-VAQLEPBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
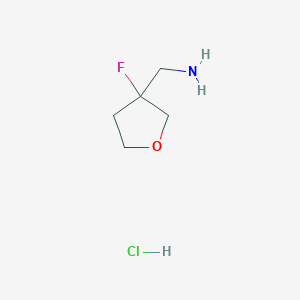
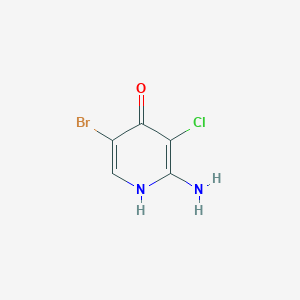
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

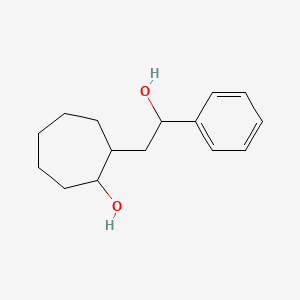
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)

